molecular formula C23H27N3O7 B592863 Minocycline CAS No. 10118-90-8

Minocycline

Katalognummer: B592863
CAS-Nummer: 10118-90-8
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: FFTVPQUHLQBXQZ-KVUCHLLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Configuration

This compound exhibits a complex tetracyclic ring system with the molecular formula carbon twenty-three hydrogen twenty-seven nitrogen three oxygen seven (C₂₃H₂₇N₃O₇) and a molecular weight of 457.4764 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide. This nomenclature reveals the precise stereochemical configuration at four defined stereocenters, which are critical for the compound's three-dimensional structure and subsequent chemical behavior.

The molecular architecture is distinguished by several key structural features that differentiate this compound from other tetracycline family members. The compound possesses a dimethylamino group at position 7 of the tetracyclic framework, while notably lacking the methyl and hydroxy groups typically found at position 5 in other tetracyclines. This structural modification, achieved through semisynthetic procedures involving sequential hydrogenolysis, nitration, and reductive methylation, represents a significant departure from the natural tetracycline structure. The presence of two dimethylamino substituents at positions 4 and 7 creates distinctive electronic properties and influences the compound's protonation behavior.

The tetracyclic core structure consists of four fused rings designated as rings A through D, with specific modifications to carbons 7-9 on the D ring that generate higher efficacy compared to first-generation tetracyclines. The carboxamide functionality at position 2 provides additional hydrogen bonding capability, while multiple hydroxyl groups at positions 1, 10, 11, and 12a contribute to the compound's hydrophilic character. The stereochemical configuration at the four defined centers creates a rigid three-dimensional architecture that determines both the compound's chemical reactivity and its interaction with other molecular systems.

Acid-Base Behavior and Protonation States Across pH Gradients

The acid-base behavior of this compound is characterized by multiple ionizable groups that exhibit distinct protonation states across different hydrogen ion concentration ranges. Experimental determinations have identified four primary dissociation constants with pKa values of 2.8, 5.0, 7.8, and 9.5, though these values carry some uncertainty in the literature. These multiple ionization sites reflect the presence of both acidic and basic functional groups within the molecular structure, creating a complex pH-dependent equilibrium system.

The lowest pKa value of 2.8 corresponds to the protonation of one of the more acidic sites, likely associated with the hydroxyl groups in the tetracyclic system. The intermediate pKa values of 5.0 and 7.8 represent successive protonation events involving the dimethylamino groups and additional hydroxyl functionalities. The highest pKa value of 9.5 indicates the presence of a relatively basic site that remains protonated under moderately alkaline conditions. This multi-step protonation behavior creates distinct molecular species depending on the solution pH, with each species exhibiting different solubility, stability, and chemical reactivity characteristics.

Crystallographic studies of this compound hydrochloride dihydrate have revealed that the compound exists as a zwitterion in the solid state, with both dimethylamino groups protonated and one hydroxyl group ionized. This zwitterionic character significantly influences the compound's behavior in aqueous solutions and affects its interactions with other chemical species. The hydrogen ion concentration gradient determines the predominant ionic form present in solution, which directly impacts the compound's solubility profile and chemical stability across different pH ranges.

Solubility Profiles in Aqueous and Organic Media

This compound demonstrates distinctive solubility characteristics that reflect its amphiphilic nature and pH-dependent protonation states. In aqueous media at 25 degrees Celsius, the compound exhibits a solubility of approximately 52 grams per liter, indicating moderate water solubility compared to other tetracycline derivatives. The hydrochloride salt form shows enhanced aqueous solubility, with reported values of 14 milligrams per milliliter (28.34 millimolar) for this compound hydrochloride, representing a significant improvement over the base form.

The compound's behavior in organic solvents reveals its lipophilic character, which distinguishes it from other tetracycline family members. This compound is described as highly lipophilic, with partition coefficient values reported across multiple studies. The experimental partition coefficient has been variously reported as 39.4 (logarithmic value of 1.60), though other investigations have documented logarithmic partition coefficient values of 0.05, 0.5, and 1.1. Despite these variations in reported values, consistent evidence indicates that this compound possesses 10 to 30 times greater lipophilicity than tetracycline and 5 times greater lipophilicity than doxycycline.

Solubility testing in specific organic solvents has demonstrated that this compound hydrochloride is insoluble in dimethyl sulfoxide and ethanol under standard conditions. This selective solubility pattern influences formulation approaches and affects the compound's behavior in different chemical environments. The enhanced lipophilicity compared to other tetracyclines contributes to improved tissue penetration characteristics and influences the compound's distribution behavior in biological systems.

Solvent System Solubility Value Conditions Reference
Water 52 g/L 25°C
Water (HCl salt) 14 mg/mL 25°C
Dimethyl sulfoxide Insoluble Room temperature
Ethanol Insoluble Room temperature

Spectral Characterization Techniques (Ultraviolet-Visible, Infrared, X-ray Diffraction)

Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques that provide detailed information about molecular structure, electronic transitions, and vibrational characteristics. Ultraviolet-visible spectroscopy reveals characteristic absorption behavior with significant findings reported in derivative spectrophotometric studies. The compound exhibits a sharp absorption peak at 283.0 nanometers in first-order derivative spectra, following Beer-Lambert law behavior in the concentration range of 1-10 micrograms per milliliter. This absorption maximum provides a reliable analytical wavelength for quantitative determinations.

Detailed ultraviolet spectroscopic investigations have demonstrated that this compound shows a maximum absorption peak at 280 nanometers under standard conditions. When interacting with other molecular species, characteristic spectral shifts occur, including red shifts from 280 nanometers to 285 nanometers when binding interactions take place. These spectral changes indicate alterations in the electronic environment of the chromophoric systems within the tetracyclic structure and provide evidence for specific molecular interactions.

Infrared spectroscopic analysis reveals distinctive vibrational frequencies that characterize the functional groups present in this compound. The compound displays characteristic absorption bands at 3487 reciprocal centimeters, with additional bands at 1597 reciprocal centimeters and 1473 reciprocal centimeters attributed to structural vibrations of the benzene rings. A significant absorption band at 1042 reciprocal centimeters corresponds to carbon-oxygen stretching vibrations. When formulated as nanoparticle systems, this compound shows modified infrared characteristics with bands at 3466 reciprocal centimeters and 1653 reciprocal centimeters.

X-ray diffraction studies provide crystallographic information essential for understanding solid-state structure and polymorphic behavior. High-resolution X-ray powder diffraction patterns have been collected using advanced instrumentation, revealing specific diffraction characteristics for different polymorphic forms. The patterns are typically collected in the range of 4 to 50 degrees two-theta, with step sizes of approximately 0.016 degrees two-theta. These crystallographic investigations have identified multiple polymorphic forms with distinct diffraction signatures that enable precise identification and characterization of different solid-state modifications.

Analytical Technique Key Parameters Characteristic Values Reference
Ultraviolet-Visible Absorption maximum 283.0 nm (derivative)
Ultraviolet-Visible Absorption maximum 280 nm (standard)
Infrared C-O stretching 1042 cm⁻¹
Infrared Ring vibrations 1597, 1473 cm⁻¹
X-ray Diffraction Collection range 4-50° 2θ

Polymorphic Forms and Crystallographic Variations

This compound exhibits significant polymorphic diversity, with multiple crystalline forms identified through systematic crystallographic investigations. Historical research revealed that this compound base was initially known only in amorphous form until 2008, when the first crystalline forms were discovered. Subsequent research has identified at least five distinct polymorphic forms of this compound base, designated as Forms I through V, each with unique crystallographic characteristics and thermal behavior.

Crystalline this compound base Form IV represents one of the most thoroughly characterized polymorphic modifications. This form is characterized by an X-ray powder diffraction pattern exhibiting distinctive peaks at 8.3, 13.46, 14.1, 21.3, and 16.62 degrees two-theta (±0.2 degrees). Additional diffraction peaks occur at 7.06, 8.3, 10.3, 11.18, 13.46, 14.1, 14.94, 16.62, 20.62, and 21.3 degrees two-theta. Thermal analysis reveals that Form IV shows an endotherm at 146 degrees Celsius in simultaneous thermal differential analysis signals during thermogravimetric analysis.

Polymorphic Form V exhibits a distinct diffraction pattern with characteristic peaks at 2.9, 5.34, 7.9, 12.94, 15.06, 16.74, 18.22, 19.78, 21.06, 22.26, 23.02, and 25.42 degrees two-theta (±0.2 degrees). This form demonstrates thermal behavior distinct from Form IV, with an endotherm appearing at 140 degrees Celsius in simultaneous thermal differential analysis. The crystallization process for Form V involves suspension in 2-methyl tetrahydrofuran followed by thermocycling temperature profiles, including heating to approximately 40 degrees Celsius and cooling to about 5 degrees Celsius repeated three times.

A novel thermoresistant polymorph designated as beta-minocycline has been prepared through innovative recrystallization techniques using carbon dioxide as an antisolvent. This polymorph crystallizes as a red crystalline hydrochloride salt and exhibits a remarkably high melting point of 247 degrees Celsius compared to conventional this compound hydrochloride hydrates (alpha-minocycline). The beta-minocycline form demonstrates enhanced chemical stability and crystalline homogeneity compared to commercial chlorohydrate powders, as evidenced by solid-state nuclear magnetic resonance and differential scanning calorimetry studies.

Crystallographic analysis of this compound hydrochloride dihydrate Form A has revealed detailed structural information through synchrotron X-ray powder diffraction data combined with density functional theory optimization. This form crystallizes in space group P212121 with unit cell parameters of a = 7.40772 angstroms, b = 14.44924 angstroms, c = 22.33329 angstroms, volume = 2390.465 cubic angstroms, and Z = 4. The crystal structure is dominated by hydrogen bonding interactions, with water molecules and hydroxyl groups acting as donors to chloride anions, and protonated dimethyl amine groups serving as donors to ionized hydroxyl groups.

Polymorphic Form Key Diffraction Peaks (2θ) Thermal Properties Reference
Form IV 8.3, 13.46, 14.1, 21.3, 16.62° Endotherm at 146°C
Form V 2.9, 5.34, 7.9, 12.94, 15.06° Endotherm at 140°C
Beta-form Novel diffraction pattern Melting point 247°C
HCl dihydrate Space group P212121 Stable hydrated form

Eigenschaften

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVPQUHLQBXQZ-KVUCHLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13614-98-7 (mono-hydrochloride)
Record name Minocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045033
Record name Minocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C.
Record name Minocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID

CAS No.

10118-90-8
Record name Minocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Minocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10118-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MINOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vorbereitungsmethoden

Preparation of Sancycline

Demethyl aureomycin hydrochloride is reduced using rhodium-on-carbon (Rh/C) under hydrogen in methanol at -5–5°C. The reaction is quenched with triethylamine, and the product is isolated via pH adjustment with HCl, yielding sancycline with >90% purity.

Iodination to 7-Iodosancycline

Sancycline is iodinated using N-iodosuccinimide (NIS) in a strong acid (e.g., H₂SO₄) at -10–0°C. Low temperatures prevent diiodination byproducts (e.g., 7,9-diiodosancycline), achieving a selectivity of 95% for the monoiodinated product.

Palladium-Mediated Cross-Coupling

7-Iodosancycline reacts with dimethylaminotrimethyltin in DMA or NMP under Pd(PPh₃)₄ catalysis. The tin reagent transfers the dimethylamino group to position 7, followed by acidic workup (HCl) and crystallization to isolate this compound hydrochloride. This method achieves a final yield of 82% and limits epimer content to <0.5%.

Diazotization and Reduction of 9-Aminothis compound

ChemicalBook describes a diazotization-based approach starting from 9-aminothis compound (a tigecycline metabolite). The amino group at position 9 is diazotized using isobutyl nitrite in N,N-dimethylformamide (DMF) at 70°C. Subsequent hydrogenation with Pd/C removes the diazo group while reducing nitro intermediates, yielding this compound with 85% efficiency.

Reaction Conditions :

  • Temperature: 70°C

  • Catalyst: 10% Pd/C

  • Solvent: DMF

  • Yield: 85%

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Yield Purity Key Advantage
Palladium AminationPd(OAc)₂ + LigandDMA78–85%>98%Low epimerization, scalable
IodinationPd(PPh₃)₄NMP82%>99%High selectivity, minimal byproducts
DiazotizationPd/CDMF85%97%Short reaction time, uses metabolites
  • Industrial Scalability : The iodination route is preferred for large-scale production due to its high selectivity and compatibility with continuous flow systems.

  • Cost Considerations : Palladium catalysts contribute significantly to expenses, but solvent recycling in method offsets costs.

Mechanistic Insights and Kinetics

This compound synthesis often follows pseudo-first-order kinetics, as demonstrated in studies using hydroxypropylmethyl cellulose (HPMC)-based matrices. The Korsmeyer-Peppas model (Mt/M=ktnM_t/M_\infty = kt^n) accurately describes drug release from formulations, with n=0.450.89n = 0.45–0.89, indicating diffusion-erosion mechanisms. For synthetic steps, zero-order kinetics are observed in hydrodehydroxylation, where the reaction rate is independent of reactant concentration.

Challenges and Optimization Strategies

  • Epimerization Control : The C4 dimethylamino group is prone to epimerization under acidic conditions. Using low temperatures (-5–5°C) and non-polar solvents (e.g., ethyl acetate) mitigates this issue.

  • Byproduct Formation : Diazotization methods may generate nitroso intermediates, requiring careful pH control during workup.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Minocyclin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Minocyclinderivate mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Minocyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Minocyclin wirkt, indem es das Wachstum und die Reproduktion von Bakterien hemmt. Es interferiert mit dem Proteinsyntheseprozess in Bakterienzellen, indem es an die 30S-Ribosomenuntereinheit bindet und die Ligierung der Aminoacyl-tRNA hemmt . Dies verhindert, dass sich die Bakterien vermehren und eine Infektion verursachen .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Features:

  • Lipophilicity: Minocycline is 3–5 times more lipophilic than other tetracyclines (e.g., tetracycline, doxycycline), enabling superior blood-brain barrier (BBB) penetration .
  • Antioxidant Activity: Its phenol ring structure mimics α-tocopherol (vitamin E), scavenging reactive oxygen species (ROS) and peroxynitrite with 96.1% efficacy, surpassing ascorbic acid (84.2%) .
  • Neuroprotection: this compound inhibits microglial activation, reduces neuronal apoptosis, and mitigates mitochondrial dysfunction in models of stroke, epilepsy, and Parkinson’s disease .
  • Anti-Angiogenesis: In rabbit corneal models, this compound reduced tumor-induced angiogenesis by factors of 4.5 (7 days), 4.4 (14 days), and 2.9 (21 days), comparable to heparin-cortisone combinations .

Comparison with Similar Compounds

This compound’s unique profile is best contextualized by comparing it to structurally or functionally related compounds.

Table 1: Comparison with Other Tetracyclines

Property This compound Doxycycline Tetracycline Omadacycline
Lipophilicity High (3–5× higher) Moderate Low Moderate-High
BBB Penetration Excellent Limited Negligible Limited
Antioxidant Activity 96.1% (ROS scavenging) 72.3% 65.8% Not reported
Anti-Inflammatory Strong (microglial inhibition) Moderate Weak Moderate
Half-Life (hours) 11–23 18–22 6–10 16–18
Clinical Use Acne, neuroprotection Infections, malaria Broad infections ABSSSI, CABP

Sources:

Table 2: Comparison with Non-Tetracycline Compounds

Property This compound Vitamin E Tigecycline Naltrexone
Primary Mechanism ROS scavenging, MMP inhibition Lipid peroxidation inhibition Protein synthesis inhibition Glial cell modulation
Neuroprotection Yes (via microglial suppression) Limited No Yes (indirect)
Anti-Angiogenic Yes (4.5× reduction) No No No
BBB Penetration High Low Low Moderate
Clinical Applications CNS diseases, acne Antioxidant therapy Intrahospital infections Chronic pain, addiction

Sources:

Key Findings:

Structural Derivatives: Omadacycline, a this compound-derived aminomethylcycline, replaces the glycylamido group with an alkylaminomethyl group, enhancing stability against tetracycline resistance mechanisms. However, it lacks this compound’s neuroprotective and antioxidant properties .

Antioxidant Capacity: this compound’s ROS scavenging ratio (96.1%) exceeds tetracycline (65.8%), doxycycline (72.3%), and ascorbic acid (84.2%) . Its phenol ring enables direct radical neutralization, akin to vitamin E .

Neuroprotective Edge: Unlike doxycycline or tetracycline, this compound suppresses microglial activation and mitochondrial apoptosis pathways. In rat models, it reduced hippocampal neuron loss by 41.7% post-seizure .

Pharmacokinetics: this compound’s lipophilicity and BBB penetration are unmatched among tetracyclines, making it optimal for CNS conditions like stroke and Parkinson’s disease .

Biologische Aktivität

Minocycline is a second-generation tetracycline antibiotic that has been widely used for over three decades. Originally developed for its antibacterial properties, this compound has gained attention for its diverse biological activities beyond mere antimicrobial effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Antimicrobial Activity

Mechanism of Action:
this compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation during translation. This action is effective against a broad spectrum of gram-positive and gram-negative bacteria.

Efficacy Against Pathogens:
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens, including resistant strains. For instance, a study highlighted this compound's effectiveness against Enterobacterales in the gut, showing bactericidal activity even at higher concentrations in complex media like simulated intestinal contents (SICs) compared to Mueller-Hinton broth (MHB) .

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (μg/mL) in MHBMIC (μg/mL) in SIC
ATCC259220.4Higher than 0.4
2S1F28.1Higher than 8.1

Non-Antibiotic Properties

This compound's biological activity extends beyond its role as an antibiotic. It possesses anti-inflammatory and neuroprotective properties that have been investigated in various conditions.

Anti-Inflammatory Effects

This compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in microglial cells, suggesting potential applications in neuroinflammatory diseases . Its ability to modulate immune responses makes it a candidate for treating conditions like multiple sclerosis and Alzheimer's disease.

Neuroprotective Effects

In preclinical models, this compound has demonstrated neuroprotective effects by reducing microglial activation and preventing neuronal death following ischemic events. For example, studies have shown that this compound treatment can decrease infarct size and improve neuronal survival post-ischemia .

Clinical Applications

This compound has been evaluated for various clinical conditions beyond infections:

1. Treatment-Resistant Depression:
A clinical trial assessed this compound's efficacy as an adjunct treatment for patients with major depressive disorder (MDD) who did not respond to standard antidepressants. While results did not show significant improvement compared to placebo overall, stratified analyses indicated some benefits in patients with elevated inflammatory markers .

2. Pediatric Use:
this compound has been deemed safe for use in pediatric populations, with a low incidence of adverse effects reported in studies involving children with mycoplasma pneumonia .

Case Study: this compound in Mycoplasma Pneumonia

In a cohort study involving children with macrolide-unresponsive Mycoplasma pneumoniae pneumonia (MUMPP), this compound treatment resulted in rapid defervescence within one day for most patients, highlighting its efficacy when administered early .

Q & A

Q. What are the primary mechanistic pathways through which minocycline exerts neuroprotective effects in preclinical models?

this compound’s neuroprotection involves anti-inflammatory (e.g., IL-6/STAT3 pathway suppression ), anti-apoptotic (caspase-3 inhibition ), and antioxidant mechanisms (e.g., reducing hippocampal oxidative stress ). Methodologically, isolate pathways using in vitro models (e.g., siRNA knockdown of IL-6 receptors) paired with in vivo behavioral assays (Morris water maze ). Validate via Western blot, ELISA, or RNA-seq to quantify pathway-specific biomarkers.

Q. How should researchers select appropriate animal models to study this compound’s anti-inflammatory effects in neurodegenerative diseases?

Prioritize models with well-characterized neuroinflammatory components (e.g., LPS-induced cognitive impairment in rodents , R6/2 Huntington’s disease mice ). Control for age, sex, and genetic background, as this compound’s efficacy varies with dosing and disease stage . Include placebo groups and monitor toxicity (e.g., weight loss at high doses ).

Q. What are the critical parameters for assessing this compound’s efficacy in in vitro vs. in vivo studies?

In vitro: Measure cytokine secretion (e.g., IL-6, TNF-α ), microglial activation (Iba1 staining), and cell migration/invasion (Transwell assays ). In vivo: Use behavioral tests (e.g., Rotarod for motor function ), histopathology (e.g., hippocampal neurogenesis ), and pharmacokinetic profiling (brain/plasma concentration ratios ). Ensure consistency in administration routes (intraperitoneal vs. oral) and dosing schedules.

Q. How can researchers mitigate confounding factors when translating this compound’s preclinical results to clinical trials?

Address interspecies pharmacokinetic differences by matching human-equivalent doses using body surface area normalization . Control for comorbidities in patient cohorts (e.g., infection status in Alzheimer’s trials ). Use adaptive trial designs to adjust dosing based on interim safety analyses .

Advanced Research Questions

Q. How can contradictory results in this compound clinical trials (e.g., Alzheimer’s disease ) be resolved methodologically?

Conduct meta-analyses to reconcile discrepancies (see Supplementary Table 3 in ). Stratify outcomes by disease stage, dosing regimen, and biomarkers (e.g., CSF inflammatory markers). Perform post hoc sensitivity analyses to identify subgroups benefiting from this compound .

Q. What experimental strategies optimize this compound dosing to balance efficacy and toxicity in chronic models?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish dose-response curves . For example, in R6/2 mice, intraperitoneal 5 mg/kg/day improved survival without toxicity, whereas oral 10 mg/mL caused adverse effects . Monitor plasma trough levels and adjust doses based on hepatic enzyme activity (this compound is metabolized by CYP450).

Q. How can researchers distinguish this compound’s direct neurogenic effects from its anti-inflammatory actions in aged models?

Employ lineage-tracing techniques (e.g., Nestin-GFP reporters) to track hippocampal neurogenesis . Combine this compound with selective microglial inhibitors (e.g., PLX3397) to isolate neurogenic mechanisms. Use transcriptomic profiling (scRNA-seq) to identify inflammation-independent pathways (e.g., MMP inhibition ).

Q. What statistical approaches are critical for analyzing this compound’s effects in studies with small sample sizes?

Use mixed-effects models to account for repeated measures (e.g., longitudinal cognitive testing ). Apply false discovery rate (FDR) correction for high-dimensional data (e.g., cytokine panels ). For pilot studies, compute power analyses a priori (e.g., 80% power for a 1.4-point decline in pain scales ).

Q. How can this compound’s pleiotropic effects be leveraged in combinatorial therapies for multifactorial diseases?

Design factorial trials testing this compound with agents targeting complementary pathways (e.g., memantine for glutamate regulation ). Use in silico network pharmacology to predict synergistic targets (e.g., IL-6 and NMDA receptor crosstalk ). Validate via isobolographic analysis of dose-response matrices.

Methodological Guidelines

  • Data Reproducibility : Report detailed experimental protocols (e.g., this compound preparation, LPS injection timing ) to enable replication .
  • Ethical Considerations : Justify high-dose regimens with preliminary toxicity data .
  • Literature Review : Critically appraise prior studies using PRISMA frameworks to identify gaps (e.g., sex-specific responses).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.